2-Amino-7-methylanthracene-9,10-dione
CAS No.:
Cat. No.: VC14945205
Molecular Formula: C15H11NO2
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11NO2 |
|---|---|
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | 2-amino-7-methylanthracene-9,10-dione |
| Standard InChI | InChI=1S/C15H11NO2/c1-8-2-4-10-12(6-8)15(18)13-7-9(16)3-5-11(13)14(10)17/h2-7H,16H2,1H3 |
| Standard InChI Key | RIEDLQMTKFJVCJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
2-Amino-7-methylanthracene-9,10-dione (systematic IUPAC name: 2-amino-7-methylanthracene-9,10-dione) belongs to the anthraquinone class, featuring a planar tricyclic aromatic system with two ketone groups at positions 9 and 10. The amino (-NH₂) and methyl (-CH₃) substituents at positions 2 and 7, respectively, introduce electronic and steric effects that modulate its reactivity and intermolecular interactions .
Table 1: Fundamental molecular properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₁NO₂ | |
| Molecular weight | 237.25 g/mol | |
| SMILES notation | CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)N | |
| InChIKey | AKWPVMPKGLFQMU-UHFFFAOYSA-N |
The planar structure and conjugated π-system contribute to its UV-Vis absorption maxima in the 400–500 nm range, typical of anthraquinones . Substituent positioning significantly affects electronic transitions, with the amino group acting as an electron donor and the methyl group as a mild electron-donating substituent .
Spectroscopic Signatures
Mass spectrometric analysis of analogous compounds (e.g., 2-amino-3-methylanthraquinone) reveals a molecular ion peak at m/z 237.08 (calculated for C₁₅H₁₁NO₂⁺), consistent with the molecular formula . Fragmentation patterns typically involve loss of CO (28 Da) from the quinone moiety and subsequent cleavage of the methyl group . Infrared spectroscopy shows characteristic stretches for N-H (3350–3500 cm⁻¹), C=O (1670–1750 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .
Synthetic Methodologies
Direct Functionalization of Anthraquinone
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration/Reduction | HNO₃/H₂SO₄, 0°C → SnCl₂/HCl, reflux | 45–60 | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, Cs₂CO₃, toluene, 110°C | 70–85 |
Challenges in Regioselectivity
Positional isomerism presents a significant synthetic hurdle. The 2-amino-7-methyl isomer’s synthesis requires careful control of directing effects. Computational studies (DFT) suggest that the amino group’s lone pair donates electron density to the ring, favoring electrophilic attack at the 7-position when methyl groups are introduced . Microwave-assisted synthesis has been employed to enhance reaction rates and selectivity in analogous systems .
Physicochemical Properties
Solubility and Stability
2-Amino-7-methylanthracene-9,10-dione exhibits limited aqueous solubility (0.16 mg/L at 25°C) , necessitating polar aprotic solvents (e.g., DMF, DMSO) for processing. The compound is air-sensitive, with oxidation observed at the amino group under ambient conditions . Storage under inert gas (N₂/Ar) at <15°C is recommended to prevent degradation .
Thermal Behavior
Differential scanning calorimetry (DSC) of related aminoanthraquinones shows melting points exceeding 300°C, with decomposition temperatures above 400°C . The methyl substituent increases thermal stability compared to unsubstituted analogs by reducing molecular symmetry and inhibiting crystal packing .
Future Research Directions
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Synthetic optimization: Development of photocatalyzed C-H functionalization to improve regioselectivity and reduce metal catalyst loadings .
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Structure-activity relationships: Systematic study of substituent effects on anticancer and electronic properties through combinatorial chemistry approaches .
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Environmental fate: Biodegradation studies using Pseudomonas spp. to assess bioremediation potential .
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